molecular formula C9H10BrClO B1373889 2-(4-Bromo-2-chlorophenyl)propan-2-ol CAS No. 875307-00-9

2-(4-Bromo-2-chlorophenyl)propan-2-ol

Cat. No.: B1373889
CAS No.: 875307-00-9
M. Wt: 249.53 g/mol
InChI Key: DSLNANFLPLEUSI-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-chlorophenyl)propan-2-ol is an organic compound with the molecular formula C9H10BrClO. It is a halogenated phenylpropanol derivative, characterized by the presence of both bromine and chlorine atoms on the phenyl ring. This compound is often used in various chemical syntheses and research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-2-chlorophenyl)propan-2-ol typically involves the reduction of 2-chloro-4-bromobenzonitrile. The process includes dissolving 2-chloro-4-bromobenzonitrile in an alcohol solvent, such as ethanol, followed by the addition of an excess of saturated sodium hydroxide solution. The reaction mixture is then heated, and a sodium hydroxide catalyst is added to facilitate the reduction process. The product is purified through crystallization or extraction methods .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reduction reactions using similar conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromo-2-chlorophenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Further reduction can lead to the formation of dehalogenated products.

    Substitution: The halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 2-(4-Bromo-2-chlorophenyl)propan-2-one or corresponding carboxylic acids.

    Reduction: Formation of 2-(4-Bromo-2-chlorophenyl)propan-2-amine or dehalogenated derivatives.

    Substitution: Formation of various substituted phenylpropanol derivatives.

Scientific Research Applications

2-(4-Bromo-2-chlorophenyl)propan-2-ol is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-chlorophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms on the phenyl ring enhances its binding affinity to these targets, leading to various biochemical effects. The compound may inhibit or activate certain pathways, depending on the context of its application .

Comparison with Similar Compounds

    4-Bromo-2-chlorophenol: A related compound with similar halogenation but lacking the propanol group.

    2-Bromo-3’-chloropropiophenone: Another halogenated phenyl derivative with different functional groups.

Uniqueness: 2-(4-Bromo-2-chlorophenyl)propan-2-ol is unique due to its specific combination of bromine and chlorine atoms on the phenyl ring, along with the propanol group. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

2-(4-bromo-2-chlorophenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO/c1-9(2,12)7-4-3-6(10)5-8(7)11/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLNANFLPLEUSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)Br)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875307-00-9
Record name 2-(4-bromo-2-chlorophenyl)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.88 ml of a 3 molar solution of methyl magnesium bromide in ether were added dropwise to a solution of 470 mg (1.88 mmol) of 4-bromo-2-chloro-benzoic acid methyl ester [CAS 185312-82-7] in 20 ml THF at −78° C. The reaction mixture was then warmed to rt and stirred overnight. The mixture was then poured into sat. ammonium chloride solution and extracted with ether. The combined organic layers were washed with brine, dried (MgSO4), filtered and concentrated in vacuo to give a residue which was purified by flash column chromatography (0 to 20% ether in pentane). The title compound was obtained as a colorless liquid (415 mg, 82%). 1H NMR (CDCl3, 300 MHz): δ 1.71 (s, 6H), 2.39 (s, 1H), 7.38 (dd, J=8.5 and 2.1 Hz, 1H), 7.52 (d, J=2.1 Hz, 1H), 7.58 (d, J=8.5 Hz, 1H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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